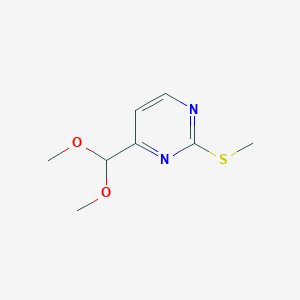

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

Katalognummer B061179

Molekulargewicht: 200.26 g/mol

InChI-Schlüssel: PTYFBMBIEDVSIA-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08563539B2

Procedure details

Iodomethane (128 g, 902 mmol, 1.20 equiv.) was added carefully to the crude solution of sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate (2) (156 g, 751 mmol) in methanol (700 mL, 1.1 M) while maintaining the reaction temperature below 28° C. using an ice-water bath for cooling. The resulting mixture was stirred at room temperature for 16 h. After removal of the solvent under reduced pressure, the residue was diluted with water (300 mL) and extracted with ethyl acetate (2×150 mL). The combined organic layer was concentrated under reduced pressure and the crude residue purified by passing through a short silica gel pad and washing with diethyl ether (200 mL) to afford 4-(dimethoxymethyl)-2-(methylthio)pyrimidine (3) as a brown oil (53.7 g, 150 g theoretical, 35.7%). LC-MS m/z 201 (M+1). Reference: WO 2006/0097341A1, pg 67.

[Compound]

Name

crude solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate

Quantity

156 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

I[CH3:2].[CH3:3][O:4][CH:5]([O:13][CH3:14])[C:6]1[CH:11]=[CH:10][N:9]=[C:8]([S-:12])[N:7]=1.[Na+]>CO>[CH3:14][O:13][CH:5]([O:4][CH3:3])[C:6]1[CH:11]=[CH:10][N:9]=[C:8]([S:12][CH3:2])[N:7]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

128 g

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

[Compound]

|

Name

|

crude solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate

|

|

Quantity

|

156 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=NC(=NC=C1)[S-])OC.[Na+]

|

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred at room temperature for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction temperature below 28° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the solvent under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue was diluted with water (300 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (2×150 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined organic layer was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude residue purified

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with diethyl ether (200 mL)

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C1=NC(=NC=C1)SC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |